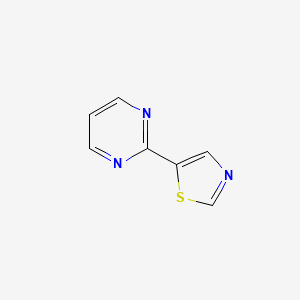

5-(Pyrimidin-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3S |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

5-pyrimidin-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H5N3S/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H |

InChI Key |

JAAWHROJHURLSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CS2 |

Origin of Product |

United States |

The Indispensable Role of Heterocyclic Ring Systems in Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the development of new drugs. Their prevalence is so significant that it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. Elements such as nitrogen, sulfur, and oxygen are common heteroatoms, and their inclusion in a ring imparts unique physicochemical properties to the molecule.

These properties, including polarity, solubility, and the capacity for hydrogen bonding, are critical for a drug's ability to be absorbed, distributed, metabolized, and excreted (ADME) by the body. Furthermore, the diverse three-dimensional shapes and electronic distributions of heterocyclic scaffolds enable them to bind with high specificity to a wide array of biological targets like enzymes and receptors. This versatility allows medicinal chemists to fine-tune the structure of a lead compound to optimize its efficacy and minimize off-target effects.

Thiazole and Pyrimidine: Privileged Scaffolds in Bioactive Compound Design

Within the vast family of heterocyclic compounds, both thiazole (B1198619) and pyrimidine (B1678525) rings are individually recognized as "privileged scaffolds." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus appearing frequently in a wide range of bioactive compounds.

The thiazole ring , a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a core component of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. acs.orgacs.orgnih.gov It is found in vitamin B1 (thiamine) and in blockbuster drugs, highlighting its biocompatibility and therapeutic relevance. nih.gov Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. acs.orgacs.org The presence of the sulfur atom can facilitate key interactions with biological targets, and the ring system itself is relatively stable and amenable to a variety of chemical modifications.

Similarly, the pyrimidine ring , a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. ontosight.airesearchdata.edu.au This inherent biological relevance has made pyrimidine a highly attractive scaffold for medicinal chemists. Pyrimidine derivatives are integral to a multitude of therapeutic agents, demonstrating activities that span from anticancer and antiviral to cardiovascular and central nervous system disorders. nih.govnih.gov The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at the active sites of proteins.

A Promising Union: the 5 Pyrimidin 2 Yl Thiazole Scaffold in Modern Research

Established Synthetic Pathways for Thiazole-Pyrimidine Fused and Linked Systems

The construction of thiazole-pyrimidine systems can be broadly categorized into several established synthetic routes. These pathways often involve the stepwise or concerted formation of the heterocyclic rings from acyclic or heterocyclic precursors. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Multi-component Reactions (MCRs) in Thiazolopyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic systems like thiazolopyrimidines. rsc.orgjapsonline.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

A common MCR approach for synthesizing thiazolopyrimidine derivatives involves the one-pot condensation of a 2-aminothiazole (B372263), an aldehyde, and a β-dicarbonyl compound. rsc.orgbiointerfaceresearch.com For instance, the reaction of substituted 4-phenylthiazole-2-amine, various aromatic aldehydes, and acetylacetone (B45752) in the presence of p-toluene sulfonic acid (PTSA) as a catalyst yields bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com Similarly, a three-component reaction between 2-aminothiazole, ethyl acetoacetate, and different aromatic aldehydes, catalyzed by sulfamic acid, has been used to produce thiazolopyrimidines. rsc.org

The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of thiazolopyrimidine precursors. d-nb.info For example, the three-component reaction of thiourea (B124793), malonodinitrile, and an aromatic aldehyde can produce 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, which can be further elaborated to thiazolopyrimidines. researchgate.net Microwave-assisted MCRs have also been developed, offering advantages such as reduced reaction times and increased yields. d-nb.infodoaj.org

The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, has enabled the green synthesis of rsc.orgjapsonline.comCurrent time information in Bangalore, IN.thiadiazolo[3,2-a]pyrimidines and benzo japsonline.comd-nb.infothiazolo[3,2-a]pyrimidines via a one-pot three-component reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene (B1212753) compounds. rsc.org This method highlights the trend towards more environmentally benign synthetic protocols. rsc.org

Table 1: Examples of Multi-component Reactions for Thiazolopyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 4-Phenylthiazole-2-amine | Aromatic aldehyde | Acetylacetone | p-Toluene sulfonic acid | 1-(7-Methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone |

| 2-Aminothiazole | Aromatic aldehyde | Ethyl acetoacetate | Sulfamic acid | Thiazolopyrimidine |

| Thiourea | Aromatic aldehyde | Malonodinitrile | Sodium isopropylate | 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 1,3,4-Thiadiazole-amine | Aldehyde | Active methylene compound | Vanadium oxide/Fluorapatite | rsc.orgjapsonline.comCurrent time information in Bangalore, IN.Thiadiazolo[3,2-a]pyrimidine |

Cyclocondensation Approaches for Heterocycle Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the thiazole-pyrimidine framework. These reactions typically involve the formation of a new ring through the intramolecular or intermolecular condensation of one or more precursor molecules with the elimination of a small molecule, such as water or an alcohol.

One common strategy involves the reaction of a pyrimidine derivative containing a reactive functional group with a reagent that can form the thiazole ring. For example, fused thiazolo pyrimidine compounds have been synthesized by reacting a pyrimidine derivative with chloroacetic acid, acetic anhydride (B1165640), acetic acid, and an aldehyde. asianpubs.org This method allows for the construction of the thiazole ring onto a pre-existing pyrimidine core. asianpubs.orgresearchgate.net

Another approach is the Hantzsch-type condensation of dihydropyrimidines with α-haloketones. biointerfaceresearch.com For instance, 3,4-dihydropyrimidine-2(1H)-thiones can react with phenacyl bromides to yield 3-substituted-5H-thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.compensoft.net This method is versatile and allows for the introduction of various substituents on the thiazole ring.

Intramolecular cyclization is another key cyclocondensation strategy. S-alkylated derivatives, formed by the reaction of 2-thiouracils with phenacyl halides, can undergo intramolecular cyclization upon heating to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net The reaction conditions can sometimes be tuned to favor cyclization over other potential side reactions. researchgate.net

The choice of cyclizing agent and reaction conditions is crucial for the successful synthesis of the desired thiazolopyrimidine scaffold. For instance, the reaction of 2-amino-4-arylthiazoles with α-acetyl-γ-butyrolactone in the presence of phosphorus oxychloride leads to the formation of 6-(2-chloroethyl)-7-methyl-3-aryl-5H-thiazolo[3,2-a]pyrimidin-5-ones. tandfonline.com

Synthesis via Reaction of Thiourea and Phenacyl Halides

A well-established method for the synthesis of the 2-aminothiazole core, a key precursor for many 5-(pyrimidin-2-yl)thiazoles, is the Hantzsch thiazole synthesis. This involves the reaction of a thiourea or a substituted thiourea with an α-halocarbonyl compound, such as a phenacyl halide. tandfonline.combohrium.com This reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration to form the thiazole ring.

For example, 2-amino-4-arylthiazoles can be readily prepared by reacting thiourea with a substituted phenacyl chloride or bromide at room temperature. tandfonline.com This method is often efficient and can be performed without the need for extensive purification of the intermediate. tandfonline.com Similarly, the condensation of thiourea with α-haloketones or α-haloaldehydes is a widely used method for producing 2-aminothiazoles. bohrium.com

The resulting 2-aminothiazole can then be further reacted to construct the pyrimidine ring. For instance, condensation of 2-amino-4-(3-pyridyl)thiazole with ketoesters like diethyl malonate or ethyl cyanoacetate (B8463686) in acetic acid yields 7-substituted-3-(pyridine-3-yl)-5H-thiazolo-[3,2-a]pyrimidine-5-one. researchgate.net

This two-step approach, involving the initial synthesis of the thiazole ring followed by the construction of the pyrimidine ring, provides a high degree of flexibility in the design and synthesis of diverse thiazole-pyrimidine analogs.

Condensation Reactions Involving Pyrimidine and Thiazole Precursors

The direct condensation of pre-functionalized pyrimidine and thiazole rings is a straightforward approach to assemble the this compound scaffold. This strategy relies on having the appropriate reactive groups on each heterocyclic precursor to facilitate the formation of a new covalent bond linking the two rings.

One such method involves the nucleophilic substitution reaction between an aminothiazole and a halopyrimidine. For instance, ethyl 2-aminothiazole-5-carboxylate can react with 2-methyl-4,6-dichloropyrimidine in the presence of a base to form ethyl 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate. google.com The resulting compound can then be further modified.

Another example is the reaction of 2-amino-4-(3-pyridyl)thiazole with active methylene compounds like ketoesters (e.g., diethyl malonate, ethyl cyanoacetate) in acetic acid to yield 7-substituted-3-(pyridine-3-yl)-5H-thiazolo-[3,2-a]pyrimidine-5-one. researchgate.net In this case, the amino group of the thiazole acts as a nucleophile, leading to the formation of the fused pyrimidine ring.

The condensation can also be facilitated by forming an enaminone intermediate. For example, 5-acetylthiazoles can be treated with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone, which can then be reacted with arylguanidines to afford trisubstituted pyrimidines. sci-hub.se

Table 2: Examples of Condensation Reactions for Thiazole-Pyrimidine Synthesis

| Pyrimidine Precursor | Thiazole Precursor | Reagent/Conditions | Product Type |

| 2-Methyl-4,6-dichloropyrimidine | Ethyl 2-aminothiazole-5-carboxylate | Base | 2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate |

| - | 2-Amino-4-(3-pyridyl)thiazole and Ketoester | Acetic acid | 7-Substituted-3-(pyridine-3-yl)-5H-thiazolo-[3,2-a]pyrimidine-5-one |

| - | 5-Acetylthiazole and Arylguanidine | DMF-DMA, Microwave | Trisubstituted pyrimidine |

| 2-Chloropyrimidine-5-carbothioamide | Ethyl 3-bromo-2-oxopropanoate | Ethanol | Ethyl 2-(2-chloropyrimidin-5-yl)thiazole-4-carboxylate |

Preparation of Thiazole-Pyrimidine Carboxamides and Amines

The synthesis of thiazole-pyrimidine derivatives bearing carboxamide and amine functionalities is of significant interest due to the prevalence of these groups in biologically active molecules. These functional groups can be introduced at various stages of the synthesis, either by using appropriately functionalized precursors or by modifying a pre-formed thiazole-pyrimidine core.

Thiazole-pyrimidine carboxamides can be prepared through standard amide coupling reactions. For example, a carboxylic acid derivative of a thiazole-pyrimidine can be activated and then reacted with an amine. nih.gov A common method involves the use of coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov For instance, 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid can be converted to its acid chloride and then reacted with an aniline (B41778) derivative to yield the corresponding carboxamide. google.com

Alternatively, the carboxamide functionality can be constructed during the ring formation. The cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride is a key step in the synthesis of certain novel thiazole pyrimidine derivatives. mdpi.com

The synthesis of thiazole-pyrimidine amines can be achieved through various methods. One approach is the nucleophilic aromatic substitution of a halogenated thiazole-pyrimidine with an amine. Another method involves the reduction of a nitro group to an amine. The introduction of an amino group can also be accomplished by using an amino-functionalized precursor in a condensation reaction. acs.org

Functionalization and Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships of this compound-based compounds, a wide range of analogs with diverse substituents are often required. This is achieved through various functionalization and derivatization strategies applied to the core scaffold.

Common derivatization reactions include alkylation, acylation, and substitution reactions at various positions on the thiazole and pyrimidine rings. For instance, the S-alkylation of thiopyrimidines is a common strategy to introduce new functional groups. pensoft.net The resulting S-alkylated intermediates can then be used in subsequent cyclization or cross-coupling reactions.

The 2-methylamino group in some thiazole precursors can interfere with subsequent reactions and is often protected, for example, as a tert-butoxycarbonate (Boc) group, to allow for selective reactions at other positions. nih.govacs.org This protecting group can be removed later in the synthetic sequence.

Halogenated thiazole-pyrimidine intermediates are particularly useful for further derivatization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. acs.org These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. For example, 3-(2-(2-chloropyrimidin-5-yl)thiazol-4-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole serves as a key intermediate for the synthesis of a library of derivatives via Pd-catalyzed cross-coupling reactions. tandfonline.com

Furthermore, the functional groups on the thiazole and pyrimidine rings can be modified. For example, a cyano group can be introduced and then converted to other functionalities. nih.gov An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. google.com These transformations allow for the fine-tuning of the physicochemical properties of the final compounds.

Modifications at the Thiazole Ring System

The thiazole ring is a key component of the this compound scaffold, and its functionalization is a primary strategy for creating diverse analogs. The reactivity of the thiazole ring allows for the introduction of various substituents at its C-2, C-4, and C-5 positions, which can significantly influence the molecule's properties. analis.com.my

Research has focused on introducing a range of substituents onto the thiazole ring to explore structure-activity relationships. acs.org In one such study, a series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines were synthesized to investigate the effects of substitutions on the thiazole moiety. acs.org By keeping a sulfamoyl group on the phenyl ring constant, various hydrophobic substituents were introduced onto the thiazole ring. acs.org The results indicated that adding substituents at the C4 or C5 position of the thiazole ring was generally beneficial for certain biological activities. acs.org For example, the substitution of a hydrogen atom at the C5-position of the thiazole with a methyl group led to a notable change in activity. acs.org

Further studies have examined how modifications, such as N-alkyl substitutions on the thiazole nitrogen, can alter the properties of the resulting compounds. acs.org Varying the alkyl substitution at the thiazole nitrogen from methyl to ethyl, propyl, allyl, and propynyl (B12738560) has been explored to optimize the molecule's profile. acs.org It was found that longer alkyl chain substitutions on the thiazole nitrogen could lead to more potent derivatives. acs.org

The classic Hantzsch synthesis remains a fundamental and widely used method for constructing the thiazole ring itself, involving the cyclization of α-halocarbonyl compounds with a thioamide or thiourea. researchgate.netnih.gov Other methods for thiazole ring closure include the Cook-Heilborn synthesis, which utilizes 2-aminonitriles. researchgate.net

Table 1: Examples of Substitutions on the Thiazole Ring

| Base Scaffold | Position of Substitution | Substituent (R¹) | Resulting Compound | Reference |

|---|---|---|---|---|

| N⁴-(thiazol-2-yl)-N²-(4-sulfamoylphenyl)pyrimidine-2,4-diamine | C5-thiazole | -CH₃ | 19a | acs.org |

| Thiazole Derivative Lead Compound | Thiazole Nitrogen | -CH₂CH₃ (Ethyl) | 7a | acs.org |

| Thiazole Derivative Lead Compound | Thiazole Nitrogen | -CH₂CH₂CH₃ (Propyl) | 7b | acs.org |

Substitutions on the Pyrimidine Moiety

The pyrimidine ring offers multiple sites for substitution, allowing for the introduction of diverse functional groups that can modulate the physicochemical and biological properties of the target compounds. A common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine core.

Similarly, research into 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives has highlighted the importance of substitution at the C5-position of the pyrimidine core. nih.gov The introduction of a carbonitrile group at this position was shown to influence the compound's activity profile. nih.gov The synthesis of these analogs often involves the condensation of a substituted enaminone with a phenylguanidine. nih.gov

Table 2: Examples of Amine Substitutions on the Pyrimidine Moiety

| Starting Material | Amine Reagent | Resulting Compound | Reference |

|---|---|---|---|

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N-ethylpiperazine | N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4a) | mdpi.com |

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N-(2-aminoethyl)-4-methylpiperazine | 2-Methyl-N⁴-(2-(4-methylpiperazin-1-yl)ethyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4h) | mdpi.com |

| N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N¹-methylpropane-1,3-diamine | 2-Methyl-N⁴-(3-(4-methylpiperazin-1-yl)propyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4k) | mdpi.com |

Hybridization and Fusion with Other Heterocyclic Scaffolds (e.g., pyridine (B92270), thiadiazole, pyrazole)

Fusing the pyrimidine-thiazole core with other heterocyclic rings creates complex, polycyclic systems with unique three-dimensional structures. These fused systems, often referred to as thiazolopyrimidines, are of significant interest in medicinal chemistry. tandfonline.com There are several isomeric forms of thiazolopyrimidines, including thiazolo[3,2-a]pyrimidine, thiazolo[5,4-d]pyrimidine (B3050601), and thiazolo[4,5-d]pyrimidine (B1250722), each accessible through different synthetic strategies. tandfonline.com

One common approach to synthesizing fused systems is through intramolecular cyclization or condensation reactions. For instance, thiazolo[3,2-a]pyrimidine derivatives can be prepared by reacting fused pyrimidine compounds with phenacyl bromide. nih.gov A series of novel thiazolo[3,2-a]pyrimidines were synthesized from 3,4-dihydropyrimidin-2(1H)-thione precursors. nih.gov Another method involves the one-pot, three-component cyclocondensation of a substituted 4-phenylthiazol-2-amine, acetylacetone, and various aromatic aldehydes to yield 5H-thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com

More complex fused systems can also be constructed. Researchers have reported the synthesis of pyrimido[4,5-d]-, pyrano[2,3-d]-, and pyrido[2,3-d]thiazolo[2,3-b]pyrimidine derivatives starting from 2H-5-amino-6-cyano-3,7-dioxothiazolo[2,3-b]pyrimidine. researchgate.net In another example, imidazo[1,2-a]pyrimidine (B1208166) was used as a starting point to create fused systems containing triazole, thiadiazole, and thiazole rings through a series of reactions including Vilsmeier-Haack formylation and subsequent cyclization of thiosemicarbazone intermediates. chemmethod.com The hybridization with a 1,3,4-thiadiazole (B1197879) moiety has also been explored to create novel pyrimidine derivatives. frontiersin.org

Table 3: Examples of Fused Heterocyclic Systems

| Starting Scaffold | Reaction | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| Fused pyrimidine derivatives | Reaction with phenacyl bromide | Thiazolo[3,2-a]pyrimidine | nih.gov |

| 2H-5-Amino-6-cyano-3,7-dioxothiazolo[2,3-b]pyrimidine | Ring formation reactions | Pyrido[2,3-d]thiazolo[2,3-b]pyrimidine | researchgate.net |

| Imidazo[1,2-a]pyrimidine | Vilsmeier-Haack, condensation with thiosemicarbazide, cyclization | Thiazole fused with imidazo[1,2-a]pyrimidine | chemmethod.com |

| 4-Phenylthiazole-2-amine, acetylacetone, aromatic aldehyde | One-pot three-component cyclocondensation | 5H-Thiazolo[3,2-a]pyrimidine | biointerfaceresearch.com |

Recent Advancements in Synthetic Protocols for Thiazole-Pyrimidine Derivatives

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental impact of synthesizing thiazole-pyrimidine derivatives. These methods often offer significant advantages over traditional protocols.

Recent reviews have highlighted a variety of advanced synthetic approaches, including:

Microwave-mediated synthesis: This technique uses microwave irradiation to dramatically reduce reaction times and often improve yields. tandfonline.com

Ultrasonic assisted synthesis: The use of ultrasound energy can enhance reaction rates and efficiency through acoustic cavitation. tandfonline.com

Palladium-catalyzed coupling reactions: These powerful reactions are used to form carbon-carbon and carbon-heteroatom bonds, enabling complex molecular constructions. tandfonline.com

Multi-component reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly efficient. A two-component reaction of 2-aminothiazole with dialkyl acetylenedicarboxylates was successfully converted into a more efficient three-component reaction involving a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) to produce thiazole-pyrimidines in good yields. mdpi.com

Green Synthesis: This involves the use of environmentally benign solvents and reaction conditions. For example, low melting mixtures like glycerol:proline have been used as innovative designer solvents for synthesizing fused thiazolopyrimidinone derivatives. tandfonline.com

These modern protocols, including condensation reactions, Biginelli and Knovenagel condensations, and reactions starting from chalcones, provide a versatile toolbox for chemists to synthesize a wide array of thiazolopyrimidine isomers and their derivatives. tandfonline.com

Anticancer Activities and Mechanisms of Action

Derivatives of this compound have shown considerable promise as anticancer agents, exhibiting potent activity against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of specific protein kinases that are crucial for the growth and survival of cancer cells.

Inhibition of Cancer Cell Line Proliferation in Various Malignancies

A significant body of research has demonstrated the broad-spectrum antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. These compounds have shown efficacy in various malignancies, including melanoma, lung, breast, leukemia, colon, ovarian, pancreatic, and prostate cancers, as well as histiocytic lymphoma.

For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were tested against 55 cell lines from nine different cancer types. researchgate.net Compounds 1d and 1e from this series, which feature a terminal arylamide moiety, demonstrated superior potency compared to the standard drug Sorafenib (B1663141) in several cell lines. researchgate.net Specifically, both compounds were more effective against the UO-31 renal cancer cell line and the MCF7 breast cancer cell line. researchgate.net Compound 1d also showed greater potency against the COLO 205 colon cancer cell line, while compound 1e was more potent against the OVCAR-3 ovarian cancer cell line and the DU-145 prostate cancer cell line. researchgate.net Another compound, 23 , displayed notable activity against the HL-60 leukemia and HCT-116 colon cancer cell lines. researchgate.net

Similarly, novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.govresearchgate.net Several of these compounds exhibited significant cytotoxic effects. nih.govresearchgate.net

Furthermore, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were identified as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov The most active and selective of these compounds were tested against a panel of cancer cell lines, confirming their cell-type-specific effects and their ability to promote apoptosis in acute myeloid leukemia cells. nih.gov

The antiproliferative activity of these compounds is not limited to a single cancer type. For example, some imidazo[2,1-b]thiazole (B1210989) derivatives have shown cytotoxic activity against both colon cancer and melanoma cell lines. nih.govresearchgate.net Specifically, compounds 12b, 12c, 12e, 12f, 15a, 15d, 15f, 14g, and 15h exhibited superior activity compared to sorafenib in A375 and SK-MEL-28 melanoma cell lines. nih.gov

Additionally, certain thiazole-based chalcone (B49325) derivatives have demonstrated broad-spectrum anticancer activity, with GI50 values below 2 μM in melanoma, breast, and colon cancer cell lines. acs.org

Interactive Data Table: Proliferation Inhibition of Cancer Cell Lines by this compound Derivatives

| Compound | Cancer Type(s) | Cell Line(s) | Observed Effect | Reference(s) |

| 1d | Renal, Breast, Colon | UO-31, MCF7, COLO 205 | More potent than Sorafenib | researchgate.net |

| 1e | Renal, Breast, Ovarian, Prostate | UO-31, MCF7, OVCAR-3, DU-145 | More potent than Sorafenib | researchgate.net |

| 23 | Leukemia, Colon | HL-60, HCT-116 | Remarkable activity | researchgate.net |

| 12b, 12c, 12e, 12f, 15a, 15d, 15f, 14g, 15h | Melanoma | A375, SK-MEL-28 | Superior activity to Sorafenib | nih.gov |

| 5a-k | Breast, Lung, Skin | MCF-7, A549, A375 | Significant cytotoxic effects | nih.govresearchgate.net |

| 5u | Melanoma, Breast, Colon | Various | Broad-spectrum activity (GI50 < 2 μM) | acs.org |

Specific Molecular Target Modulation

The anticancer effects of this compound derivatives are largely due to their ability to modulate the activity of specific molecular targets that are critical for cancer cell growth and survival. These targets primarily include various protein kinases.

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and Aurora B kinases. nih.govacs.org These kinases are key regulators of mitosis, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells. nih.govacs.org The potency and selectivity of these compounds for Aurora kinases are influenced by the presence of a substituent at the para-position of the aniline ring. nih.govacs.org

A lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18, CYC116) , exhibited potent inhibition of both Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively. nih.govacs.org This compound was shown to suppress the phosphorylation of histone H3, a key substrate of Aurora B, and induce aberrant mitotic phenotypes, ultimately leading to increased polyploidy and cell death. nih.govacs.org Compound 18 also demonstrated oral bioavailability and anticancer activity in preclinical models. nih.govacs.org

Another study highlighted SNS-314 as a potent and selective Aurora kinase inhibitor containing a thiazole moiety. researchgate.net

Interactive Data Table: Aurora Kinase Inhibition by this compound Derivatives

| Compound | Target(s) | Ki (nM) | Cellular Effect | Reference(s) |

| 18 (CYC116) | Aurora A, Aurora B | 8.0, 9.2 | Mitotic failure, polyploidy, cell death | nih.govacs.org |

| SNS-314 | Aurora kinases | Not specified | Potent and selective inhibition | researchgate.net |

Derivatives of this compound have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.

CDK9, CDK1, and CDK2 Inhibition: A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were found to be highly potent pan-CDK inhibitors. nih.govacs.org For example, compound Ia and its C5-carbonitrile substituted analogue 12a potently inhibit CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range (1-6 nM). nih.govacs.org These compounds are highly effective antiproliferative agents, as demonstrated by their low GI50 values in the HCT-116 human colon cancer cell line. nih.govacs.org

One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This compound effectively reduces the expression of the anti-apoptotic protein Mcl-1 and induces apoptosis in human cancer cell lines. nih.govacs.org

CDK4/6 Inhibition: Targeting CDK4 and CDK6 has proven to be an effective therapeutic strategy, particularly in breast cancer. researchgate.netnih.gov A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been developed as highly potent CDK4/6 inhibitors. researchgate.net In one series, compounds 9a and 9b emerged with good CDK inhibition values (Ki CDK4 = 0.010 and 0.007 µM; Ki CDK6 = 1.67 and 0.042 µM, respectively) and demonstrated antiproliferative activity in MV4-11 acute myeloid leukemia cells. researchgate.net

CDK2 Inhibition: The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has also been optimized for potent and selective inhibition of CDK2. acs.org Structure-guided design has led to the discovery of ATP-antagonistic CDK2 inhibitors with very low nanomolar Ki values. acs.org X-ray crystallography has provided insights into the binding modes of these inhibitors within the CDK2 active site. acs.org

Interactive Data Table: CDK Inhibition by this compound Derivatives

| Compound | Target(s) | Ki (nM) / IC50 | Cellular Effect | Reference(s) |

| Ia, 12a | CDK9, CDK1, CDK2 | 1-6 nM (Ki) | Potent antiproliferative activity | nih.govacs.org |

| 12u | CDK9 (selective) | 7 nM (IC50) | Mcl-1 reduction, apoptosis | nih.govacs.org |

| 9a | CDK4, CDK6 | 10 nM, 1670 nM (Ki) | Antiproliferative activity | researchgate.net |

| 9b | CDK4, CDK6 | 7 nM, 42 nM (Ki) | Antiproliferative activity | researchgate.net |

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual inhibitors of Src and Abl kinases. researchgate.net These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. A key compound from this series, 13 , demonstrated potent antiproliferative activity against both hematological and solid tumor cell lines. researchgate.net In preclinical models of chronic myelogenous leukemia (CML), compound 13 was orally active and induced complete tumor regressions with low toxicity. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several this compound derivatives have been developed as EGFR tyrosine kinase inhibitors.

A novel series of substituted thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized, with many exhibiting potent anticancer activity. nih.gov The lead compound, 10k , displayed remarkable potency against HCC827, NCI-H1975, and A-549 cancer cell lines with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM, respectively. nih.gov Importantly, the most potent derivatives showed selective cytotoxicity towards cancer cells while being non-toxic to normal cells. nih.gov Mechanistic studies confirmed that compound 10k acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells. nih.gov

Another series of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues were synthesized as novel EGFR tyrosine kinase inhibitors. researchgate.net Representative compounds from this series showed potent and selective EGFR inhibitory activities and inhibited the in vitro proliferation of EGFR-overexpressing human tumor cells. researchgate.net

Furthermore, a series of thiazole-based derivatives were evaluated as dual EGFR/VEGFR-2 inhibitors. frontiersin.org Compounds 11d and 11f emerged as the most effective EGFR inhibitors, with IC50 values of 76 and 71 nM, respectively, surpassing the potency of the reference drug Erlotinib. frontiersin.org

Interactive Data Table: EGFR Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Target(s) | IC50 | Cell Line(s) | Reference(s) |

| 10k | EGFR-TK | 0.010 µM, 0.08 µM, 0.82 µM | HCC827, NCI-H1975, A-549 | nih.gov |

| 11d | EGFR | 76 nM | Not specified | frontiersin.org |

| 11f | EGFR | 71 nM | Not specified | frontiersin.org |

Induction of Cellular Apoptosis and Mitotic Failure Pathways

Beyond enzyme inhibition, a crucial mechanism of anticancer agents is the induction of programmed cell death, or apoptosis, in cancer cells. Several studies have shown that this compound derivatives can trigger this process.

A study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a core structure with the compounds of interest, found that they are potent cytotoxic agents against cancer cell lines. acs.org The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) , was shown to cause cell death following mitotic failure and increased polyploidy, which are consequences of inhibiting Aurora A and B kinases. acs.org This indicates that these compounds can disrupt the process of cell division, leading to cell death.

Another class of compounds, 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, were found to be potent inhibitors of cyclin-dependent kinase 9 (CDK9). acs.org Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, which in turn triggers apoptosis in cancer cells. acs.org Compound 12u from this series was particularly effective, demonstrating excellent selectivity for CDK9 over other kinases. acs.org Further investigation into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives confirmed that their antiproliferative and pro-apoptotic effects are consistent with the inhibition of cellular CDK2 and CDK9. acs.org

Flow cytometry analysis of MCF-7 breast cancer cells treated with pyridine-thiazole hybrid molecules 4 and 7 showed a significant increase in the percentage of apoptotic cells. mdpi.com Compound 4 induced apoptosis in 42.7 ± 7.0% of cells, while compound 7 induced apoptosis in 31.0 ± 1.9% of cells, compared to 4.4 ± 0.6% in the control group. mdpi.com

Inhibition of DNA Gyrase Activity

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and it has also been explored as a target in anticancer therapy. Some this compound derivatives have shown inhibitory activity against this enzyme.

A series of thiazole-based derivatives, 11a-f and 12a-f , were evaluated for their ability to inhibit E. coli DNA gyrase. frontiersin.org Several of these compounds exhibited significant inhibitory activity, with IC₅₀ values ranging from 182 to 208 nM, which is comparable to the reference drug novobiocin (B609625) (IC₅₀ = 170 nM). frontiersin.org Compounds 11b, 11e, and 12b were the most potent, with IC₅₀ values of 182, 190, and 197 nM, respectively. frontiersin.org

In another study, morpholine-based thiazole derivatives were investigated as DNA gyrase inhibitors. als-journal.com The replacement of a pyridin-2-yl ring with a pyrimidin-2-yl ring (compound 5j ) resulted in a decrease in activity compared to the pyridine analog (5b ). als-journal.com However, several other derivatives in this series displayed potent DNA gyrase inhibitory activity, with some being more potent than the standard drug ciprofloxacin (B1669076). als-journal.com

| Compound | DNA Gyrase IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|

| 11b | 182 | Novobiocin | 170 |

| 11e | 190 | Novobiocin | 170 |

| 12b | 197 | Novobiocin | 170 |

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The search for new antibiotics is critical in the face of growing antimicrobial resistance. Thiazole derivatives, including those with a pyrimidine moiety, have shown promise in this area.

A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized and evaluated for their in vitro antibacterial activity. Some of these compounds showed good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. mdpi.com

In a study of thiazole-based derivatives that also act as DNA gyrase inhibitors, compounds 11b and 11e exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. frontiersin.org They were found to be more potent than ciprofloxacin against S. aureus, E. coli, and P. aeruginosa, although less effective against B. subtilis. frontiersin.org

Novel mdpi.comfrontiersin.orgmdpi.comthiadiazole[3,2-a]pyrimidin-5-ones were tested against a panel of bacteria. While most showed limited activity, a subset of derivatives (8e, 8f, 8j, 8k, and 8l ) exhibited lower Minimum Inhibitory Concentration (MIC) values against the tested Gram-positive strains, S. aureus and Enterococcus faecalis. mdpi.com

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| 11b | More potent than Ciprofloxacin | Less effective than Ciprofloxacin | More potent than Ciprofloxacin | More potent than Ciprofloxacin |

| 11e | More potent than Ciprofloxacin | Less effective than Ciprofloxacin | More potent than Ciprofloxacin | More potent than Ciprofloxacin |

| 8e | Active | - | - | - |

| 8f | Active | - | - | - |

| 8j | Active | - | - | - |

| 8k | Active | - | - | - |

| 8l | Active | - | - | - |

Antifungal Efficacy Against Fungal Strains

Fungal infections, particularly those caused by resistant strains, are a growing public health concern. Thiazole and pyrimidine derivatives have also been investigated for their antifungal properties.

In a study of 5-sulfurofunctionalized (1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6-triones, several compounds were found to have moderate antimicrobial and antifungal activity, making them promising candidates for further research. nuph.edu.ua

A series of twenty novel pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton were designed and tested for their antifungal activity against several plant pathogenic fungi. frontiersin.org Compound 6h showed lower EC₅₀ values (25.9 and 50.8 µg/ml) against Phomopsis sp. and Botrytis cinerea, respectively, than the commercial fungicide pyrimethanil. frontiersin.org

The screening of various newly synthesized thiazole derivatives has shown that many possess moderate to good antifungal activity against strains like Candida albicans. sapub.orgnih.gov For example, 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position were found to be particularly effective against Candida albicans, with MIC values four times lower than the reference drug fluconazole. nih.gov

| Compound/Series | Fungal Strain | Activity |

|---|---|---|

| 5-sulfurofunctionalized (1,3-thiazolidin-2-ylidene)pyrimidine-2,4,6-triones | Various | Moderate activity |

| 6h | Phomopsis sp. | EC₅₀ = 25.9 µg/ml |

| 6h | Botrytis cinerea | EC₅₀ = 50.8 µg/ml |

| 2-hydrazinyl-thiazole derivatives | Candida albicans | MIC values 4x lower than fluconazole |

Antiviral Activities

Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have been investigated for their potential as antiviral agents. One study focused on acyclonucleoside and acyclonucleotide derivatives of the guanine (B1146940) analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, selected for their structural similarity to known anti-herpesvirus agents. nih.gov Among the synthesized compounds, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione emerged as a notable compound with significant in vitro activity against human cytomegalovirus (HCMV). nih.gov

Interestingly, this compound did not show inhibitory effects against other herpesviruses, human immunodeficiency virus type 1 (HIV-1), or murine cytomegalovirus. Its cytotoxicity profile was found to be similar to that of ganciclovir (B1264) (DHPG). nih.gov A key finding was that the compound exhibited potent activity against DHPG-resistant HCMV strains, with the exception of a strain with a mutation in the UL97 (phosphotransferase) gene. nih.gov This suggests a mechanism of action that may differ from or bypass the common resistance pathways associated with DHPG.

Further research into thiazole derivatives has highlighted their broad-spectrum antiviral potential. mdpi.commdpi.com For instance, certain thiazole-containing compounds have been identified as inhibitors of the hepatitis C virus (HCV) and herpes simplex virus (HSV). mdpi.com The versatility of the thiazole ring, often fused with a pyrimidine core, allows for the synthesis of diverse molecular architectures that can interact with various viral targets. mdpi.comtandfonline.com

| Compound Name | Virus | Activity | Reference |

| 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | Human Cytomegalovirus (HCMV) | Significant in vitro activity, including against DHPG-resistant strains. nih.gov | nih.gov |

Biofilm Dispersal Mechanisms

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The development of agents that can disrupt or disperse these biofilms is a critical area of research. Thiazole derivatives, particularly those linked to a pyrimidine scaffold, have shown promise as biofilm dispersal agents.

One study explored nortopsentin analogues, which are structurally related to marine alkaloids, and found that replacing the central imidazole (B134444) nucleus with a thiazole ring led to potent biofilm formation inhibitors. semanticscholar.org While the initial focus was on inhibiting biofilm formation, a subsequent study on novel nih.govmdpi.comresearchgate.netthiadiazolo[3,2-a]pyrimidin-5-ones, a related heterocyclic system, revealed a shift in the mechanism towards biofilm dispersal. mdpi.com These compounds demonstrated an expanded spectrum of action, showing increased potency against Gram-negative pathogens compared to earlier series. mdpi.com

The research indicated that specific structural features, such as the presence of a phenyl group at position 7 of the thiadiazolopyrimidinone scaffold, were crucial for activity. mdpi.com Although direct studies on this compound's biofilm dispersal mechanisms are limited, the activity of the broader class of thiazolopyrimidines suggests that this core structure is a viable starting point for designing new biofilm dispersal agents. The ability of these compounds to interfere with the biofilm matrix, rather than just inhibiting initial attachment, represents a significant therapeutic advantage. mdpi.comnih.gov

| Compound Class | Pathogen(s) | Mechanism | Reference |

| nih.govmdpi.comresearchgate.netThiadiazolo[3,2-a]pyrimidin-5-ones | Gram-positive and Gram-negative bacteria | Biofilm dispersal | mdpi.com |

| Thiazole nortopsentin analogues | Staphylococcus aureus, Enterococcus faecalis | Inhibition of biofilm formation | semanticscholar.org |

Anti-inflammatory Activities

The this compound scaffold is a key feature in a number of compounds investigated for their anti-inflammatory properties. These derivatives often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net

A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were synthesized and evaluated for their anti-inflammatory and EGFR inhibitory activities. nih.gov Several of these compounds were identified as potent and selective COX-2 inhibitors. Specifically, compounds 8h , 8n , and 8p from this study demonstrated significant in vivo anti-inflammatory effects, comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds were also shown to reduce serum levels of pro-inflammatory markers including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Another study focused on thiazolo[4,5-d]pyrimidines and identified a derivative that exhibited more potent anti-inflammatory activity than celecoxib (B62257), a known selective COX-2 inhibitor. tandfonline.com This compound also demonstrated a better safety profile in terms of ulcerogenic liability. tandfonline.com The anti-inflammatory activity of these compounds is often assessed using the carrageenan-induced rat paw edema model. nih.govrasayanjournal.co.in

The diverse substitutions on the thiazole and pyrimidine rings allow for the fine-tuning of activity and selectivity, making this scaffold a promising template for the development of new anti-inflammatory drugs. researchgate.netrasayanjournal.co.in

| Compound/Series | Target/Mechanism | Key Findings | Reference |

| Pyrimidine-5-carbonitrile derivatives with 1,3-thiazole moiety | Selective COX-2 inhibition | Potent anti-inflammatory activity, reduction of PGE2, TNF-α, and IL-6. nih.gov | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative | COX-2 inhibition | More potent than celecoxib with a better safety profile. tandfonline.com | tandfonline.com |

| Thiazole-pyrazole based pyrimidine derivatives | Protein denaturation | Significant anti-inflammatory activity. rasayanjournal.co.in | rasayanjournal.co.in |

Other Investigated Biological Activities (e.g., 5HT2A receptor antagonism, RNase H inhibition)

Beyond their antiviral and anti-inflammatory properties, this compound derivatives have been explored for other important biological activities.

5HT2A Receptor Antagonism: Novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated as antagonists for the 5-HT2A serotonin (B10506) receptor. researchgate.net This receptor is a key target for antipsychotic drugs. Pharmacophore modeling has been used to design these compounds, which typically feature two aromatic or hydrophobic regions and a basic amine. researchgate.netnih.gov The synthesized thiazolopyrimidine derivatives showed potential for high-affinity binding to the 5-HT2A receptor, suggesting their utility in developing new treatments for psychiatric disorders like schizophrenia. dergipark.org.tr

RNase H Inhibition: Ribonuclease H (RNase H) is an essential enzyme for the replication of HIV, making it an attractive target for antiretroviral therapy. researchgate.netnih.gov Thiazole-containing compounds have been investigated as RNase H inhibitors. Diketo acid (DKA) derivatives, which are known to bind to the active site of RNase H, have been a focus of these studies. researchgate.netmdpi.com Specifically, a series of novel 3-hydrazonoindolin-2-one derivatives were designed as potential HIV-1 RNase H inhibitors, with several showing micromolar inhibitory activity. researchgate.net While not all of these compounds contain a pyrimidine ring, the inclusion of a thiazole moiety is a common feature in many RNase H inhibitors. sciencescholar.us The development of dual inhibitors that target both RNase H and HIV-1 integrase is also an active area of research. bohrium.com

| Biological Target | Compound Class/Derivative | Key Findings | Reference |

| 5-HT2A Receptor | 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives | Potential as high-affinity antagonists for antipsychotic applications. researchgate.netdergipark.org.tr | researchgate.netdergipark.org.tr |

| RNase H | 3-hydrazonoindolin-2-one derivatives | Micromolar inhibitory activity against HIV-1 RNase H. researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Pyrimidin 2 Yl Thiazole Derivatives

Correlating Specific Structural Modifications with Altered Biological Potency and Selectivity

The biological potency and selectivity of pyrimidinyl-thiazole derivatives are highly sensitive to specific structural alterations across the molecule. Research into 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives has demonstrated that modifications to the pyrimidine (B1678525) core, the thiazole (B1198619) ring, and the phenylamino (B1219803) moiety can dramatically impact inhibitory activity against kinases such as CDK9, CDK1, and CDK2. researchgate.netmdpi.com

A key finding is that substitutions at the C5-position of the pyrimidine ring are crucial for modulating both the potency and selectivity of these compounds. For instance, the introduction of a carbonitrile group at this position can shift a pan-CDK inhibitor towards a more selective profile. researchgate.net Similarly, the nature of the substituent on the aniline (B41778) ring is a major determinant of activity. While some derivatives with a simple phenylamino group show broad-spectrum CDK inhibition, the introduction of bulkier or electronically distinct groups can enhance selectivity for CDK9 over other CDKs. researchgate.net

The interplay between different parts of the molecule is also critical. The benefit of a particular substitution on one ring is often dependent on the nature of the substituents on the other rings. For example, the impact of a C5-pyrimidine modification is particularly pronounced when a bulky substituted aniline moiety is also present. mdpi.com This highlights the importance of a holistic approach to SAR, considering the entire molecule rather than individual components in isolation.

Table 1: Correlation of Structural Modifications with Biological Potency and Selectivity

| Compound ID | Core Scaffold | Pyrimidine C5-Substituent | Aniline Ring Substituent | Thiazole Ring Substituent | Target Kinase(s) | Key SAR Observation | Reference |

| Ia | 4-(Thiazol-5-yl)pyrimidine | H | m-NO₂ | Unspecified | CDK1, CDK2, CDK9 | Highly potent pan-CDK inhibitor. mdpi.com | mdpi.com |

| 12a | 4-(Thiazol-5-yl)pyrimidine | CN | m-NO₂ | Unspecified | CDK1, CDK2, CDK9 | Similar potency and selectivity profile to Ia, indicating the carbonitrile is well-tolerated. mdpi.com | mdpi.com |

| 12u | 4-(Thiazol-5-yl)pyrimidine | CN | Bulky substituted aniline | Unspecified | CDK9 | Nanomolar Kᵢ for CDK9 with over 80-fold selectivity versus CDK2. researchgate.netmdpi.com | researchgate.netmdpi.com |

| 12e | 4-(Thiazol-5-yl)pyrimidine | CN | Unspecified | Unspecified | CDK1, CDK2, CDK9 | Potent inhibitor of all three kinases, leading to significant cytotoxicity. researchgate.net | researchgate.net |

Impact of Substituent Nature and Position on Thiazole Ring Activity

While the pyrimidine ring often serves as a key anchor, modifications to the thiazole ring also play a significant role in modulating the biological activity of this compound class. The nature and position of substituents on the thiazole ring can influence inhibitor potency and selectivity.

In the context of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, early SAR studies identified the C2-position of the thiazole ring as an important site for modification to improve selectivity, particularly for CDK2. mdpi.com Further exploration has shown that substitutions at the C4-position of the thiazole moiety can also have a profound effect on CDK9 potency and selectivity. researchgate.net The introduction of various functional groups at this position allows for fine-tuning of the inhibitor's interaction with the target kinase, potentially exploiting specific pockets or residues within the ATP-binding site.

The electronic properties of the substituents on the thiazole ring are also a critical factor. Electron-withdrawing groups, such as a nitro group (NO₂), and electron-donating groups, like a methoxy (B1213986) group (OMe), have been shown to be beneficial for the activity of some 2,4-disubstituted thiazole derivatives, albeit in different scaffolds. nih.gov This suggests that the electronic landscape of the thiazole ring can be engineered to optimize interactions with the biological target.

Table 2: Impact of Thiazole Ring Substitutions on Activity

| Scaffold | Thiazole Substitution Position | Substituent Type | Effect on Activity | Target | Reference |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | C2 | Various | Important for CDK2 selectivity. | CDK2 | mdpi.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C4 | Various | Affects CDK9 potency and selectivity. | CDK9 | researchgate.net |

| 2,4-Disubstituted Thiazole | C4-phenyl para-position | Electron-withdrawing (NO₂) | Beneficial for activity. | C. albicans, A. niger | nih.gov |

| 2,4-Disubstituted Thiazole | C4-phenyl para-position | Electron-donating (OMe) | Beneficial for activity. | C. albicans, A. niger | nih.gov |

Influence of Substitutions on the Pyrimidine Ring's Pharmacological Profile

The pyrimidine ring is a cornerstone of the pharmacological profile of these heterocyclic compounds, and substitutions on this ring have a profound influence on their activity. As previously mentioned, the C5-position of the pyrimidine core is a critical locus for modification in the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series of CDK inhibitors. researchgate.netmdpi.com

Substitution of the hydrogen at the C5-position with a carbonitrile group (CN) is a well-documented strategy. In some instances, this modification maintains high potency across multiple CDKs, similar to the unsubstituted parent compound. mdpi.com However, when combined with other specific structural features, such as a bulky substituted aniline, the C5-carbonitrile group can be instrumental in achieving high selectivity for CDK9. researchgate.net This suggests that the C5-substituent can influence the conformation of the inhibitor, allowing it to better fit the specific contours of the CDK9 active site compared to that of other kinases.

Beyond the carbonitrile group, other substitutions at the C5-position have been explored, leading to a range of potencies and selectivity profiles. The general observation is that this position is highly amenable to substitution, providing a valuable handle for medicinal chemists to optimize the pharmacological properties of the 5-(pyrimidin-2-yl)thiazole scaffold and its isomers. The ability to readily modify this position allows for the exploration of a wide chemical space to enhance target engagement and selectivity. ekb.eg

Table 3: Influence of Pyrimidine Ring Substitutions

| Scaffold | Pyrimidine Substitution Position | Substituent | Resulting Pharmacological Profile | Key Finding | Reference |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C5 | H | Potent pan-CDK inhibitor (CDK1, 2, 9). | Baseline activity. | mdpi.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C5 | CN | Maintained potent pan-CDK inhibition. | C5-CN is well-tolerated and can be a platform for further optimization. | mdpi.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C5 | CN (in combination with bulky aniline) | Highly potent and selective CDK9 inhibitor. | C5-substituent is critical for achieving selectivity. | researchgate.net |

The Role of Linker Regions and Fused Ring Systems in Activity Modulation

The introduction of linker regions and the creation of fused ring systems based on the pyrimidinyl-thiazole core represent another important strategy for modulating biological activity. Fusing the pyrimidine and thiazole rings creates rigid structures such as thiazolo[3,2-a]pyrimidines and thiazolo[4,5-d]pyrimidines, which can lock the molecule into a specific conformation that may be more favorable for binding to a biological target.

Thiazolo[4,5-d]pyrimidines, in particular, are considered purine (B94841) isosteres and have been investigated for a wide range of pharmacological activities, including as anticancer, antiviral, and anti-inflammatory agents. The rigid, planar nature of these fused systems can facilitate strong interactions within the often-aromatic active sites of enzymes. The development of these fused systems highlights a shift from flexible, single-bond linked rings to more conformationally constrained structures to enhance potency and selectivity.

The nature of the linker between the pyrimidine and thiazole rings, or between the core scaffold and other peripheral groups, is also a key determinant of activity. While direct linkers are common, the insertion of flexible or rigid linkers can alter the distance and geometric relationship between key pharmacophoric features, which can be optimized to improve target engagement. The synthesis of various fused pyrimidine rings has been a fruitful area of research, leading to compounds with diverse pharmacological profiles.

Stereochemical Considerations in Structure-Activity Relationships

A comprehensive review of the available scientific literature did not yield specific studies focused on the stereochemical aspects of this compound derivatives. Research on this particular scaffold and its close analogs has primarily centered on the effects of substituent modifications on the aromatic rings and the nature of linker groups. There is a notable absence of studies investigating the impact of chirality, atropisomerism, or the introduction of stereocenters on the biological potency and selectivity of these compounds. Therefore, no specific structure-activity relationships related to stereochemistry can be reported at this time.

Computational and Theoretical Investigations in the Research of 5 Pyrimidin 2 Yl Thiazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 5-(pyrimidin-2-yl)thiazole, these studies have been instrumental in understanding their interactions with various biological targets, particularly protein kinases.

Analysis of Predicted Binding Modes and Orientations

Molecular docking simulations have revealed that this compound derivatives adopt specific binding modes within the ATP-binding pockets of kinases like Cyclin-Dependent Kinase 2 (CDK2), CDK7 and CDK9. For instance, in studies involving 2-anilino-4-(thiazol-5-yl)pyrimidines, the thiazole (B1198619), pyrimidine (B1678525), and aniline (B41778) moieties consistently occupy similar positions within the binding sites of both CDK2 and CDK9. acs.org The pyrimidine ring is often sandwiched between hydrophobic side chains, contributing to the stability of the ligand-protein complex. acs.org The general orientation involves the pyrimidine ring forming key hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. acs.orgnih.gov

Docking studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting adenosine (B11128) A1 and A2A receptors showed the scaffold positioned between the side chains of Phe168 and Leu249, engaging in π–π stacking interactions. mdpi.com Furthermore, investigations into thiazolyl-indazole derivatives as inhibitors of the SARS-CoV-2 main protease (MPro) highlighted binding driven by π-stacking with His41. researchgate.net

| Compound Class | Target Protein | Key Binding Orientations | Reference |

|---|---|---|---|

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Pyrimidine ring in hinge region; thiazole and aniline moieties in specific sub-pockets. | acs.org |

| Thiazolo[5,4-d]pyrimidines | Adenosine A1/A2A Receptors | Scaffold between Phe168 and Leu249, facilitating π–π stacking. | mdpi.com |

| Thiazolyl-indazole derivatives | SARS-CoV-2 MPro | Binding driven by π-stacking interactions with His41. | researchgate.net |

Identification of Key Interacting Residues within Binding Pockets

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of CDK9, the N1-pyrimidine accepts a hydrogen bond from the peptide nitrogen of Cys106, while the C2-NH of the pyrimidine donates a hydrogen bond to the peptide carbonyl of the same residue. acs.org In CDK2, the corresponding residue is Leu83. acs.org The C2-methylaminothiazole group has been observed to interact with Asp167 in CDK9 and Asp145 in CDK2. acs.org

In the context of adenosine receptors, the exocyclic amine group of thiazolo[5,4-d]pyrimidine derivatives forms polar interactions with Asn253 and Glu169, while the N6 atom also interacts with Asn253. mdpi.com For thiazolyl-indazole derivatives targeting SARS-CoV-2 MPro, S/π interactions with Met49 and Met165 have been identified as significant. researchgate.net These detailed interaction maps are invaluable for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

| Compound Class | Target Protein | Interacting Residues and Interaction Type | Reference |

|---|---|---|---|

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | Cys106 (H-bond), Asp167 (H-bond) | acs.org |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Leu83 (H-bond), Asp145 (H-bond) | acs.org |

| Thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Asn253 (Polar), Glu169 (Polar) | mdpi.com |

| Thiazolyl-indazole derivatives | SARS-CoV-2 MPro | Met49 (S/π), Met165 (S/π) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For thiazole derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against enzymes like 5-lipoxygenase (5-LOX). laccei.org These models use molecular descriptors to quantify structural features and correlate them with activity. For a series of 59 thiazole derivatives, a 2D-QSAR model showed a good correlation coefficient, indicating its predictive power. laccei.org

In a study of thiazole and thiadiazole derivatives as antitubulin agents, QSAR analysis revealed a high correlation between physicochemical parameters like XlogP, kaapa2, and Quadrupole1 and cytotoxic activity against A-549 lung carcinoma cells. nih.gov Such models are valuable for predicting the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates. imist.ma

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic picture of the interactions compared to static docking poses. For 2-anilino-4-(thiazol-5-yl)pyrimidines, MD simulations have been used to study the binding selectivity towards CDK2 over CDK7. nih.gov These simulations help in understanding the conformational changes and the stability of the hydrogen bond networks that contribute to selective inhibition.

MD simulations of thiazolyl-indazole derivatives bound to the SARS-CoV-2 MPro have been employed to evaluate binding affinity and atomistic interactions, comparing them to the binding of native substrates. researchgate.net These simulations can reveal the stability of the ligand in the binding pocket and identify key dynamic interactions that are not apparent from static docking studies.

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to thiazole derivatives to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's reactivity and stability. nih.gov

For 2-amino-5-arylazothiazole derivatives, DFT has been used to study their electron density and frontier molecular orbitals. mdpi.com DFT has also been employed to investigate the excited-state intramolecular proton transfer (ESIPT) in thiazole-based systems, providing insights into their photophysical properties. mdpi.com These quantum chemical calculations are crucial for understanding the intrinsic electronic properties that govern the biological activity of these compounds.

In Silico Screening and Virtual Drug Design Methodologies

In silico screening and virtual drug design are powerful approaches for identifying novel hit compounds from large chemical libraries. These methods often combine structure-based techniques like molecular docking with ligand-based approaches. For thiazolo-pyridopyrimidines, in silico screening has been utilized to identify potential leads for CDK4/6 inhibition. nih.gov

Virtual screening of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a similar scaffold, has been conducted to identify potential inhibitors of the SARS-CoV-2 main protease. researchgate.net These computational screening efforts significantly accelerate the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net The design of novel thiazolopyrimidine derivatives as anticancer agents has also been guided by these in silico methodologies. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Computational and theoretical investigations, specifically pharmacophore modeling and ligand-based drug design, have been instrumental in the exploration of thiazole-containing compounds for therapeutic applications. While direct and extensive research on this compound itself is not widely documented in this context, studies on structurally related analogs, particularly isomers and fused systems, provide significant insights into the potential pharmacophoric features and structure-activity relationships (SAR) that guide the design of novel derivatives.

Pharmacophore modeling for compounds containing the pyrimidine-thiazole scaffold aims to identify the essential spatial arrangement of molecular features necessary for biological activity. For instance, in the development of 5-HT2A receptor antagonists based on a 5H-thiazolo[3,2-a]pyrimidin-5-one core, a hypothetical pharmacophore model was generated. researchgate.net This model highlighted the importance of specific features, including aromatic rings and hydrogen bond acceptors, and their relative orientations for effective receptor binding. researchgate.net The pyrimidine ring is often considered a suitable aromatic group within such models. researchgate.net Generally, pharmacophore models for this class of compounds may include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers, with the thiazole and pyrimidine rings playing a crucial role in defining the geometry and electronic properties of the molecule. nih.gov

Ligand-based drug design for pyrimidine-thiazole derivatives often relies on detailed structure-activity relationship (SAR) studies of a series of analogs to inform the design of more potent and selective compounds. Extensive research on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, a series of potent cyclin-dependent kinase (CDK) inhibitors, offers a valuable case study. acs.orgnih.gov These investigations have systematically explored the impact of substitutions on both the pyrimidine and thiazole rings, providing a rational basis for inhibitor design. acs.orgnih.gov

One of the key findings in the SAR of these compounds is the significance of the substituent at the C5-position of the pyrimidine ring for both potency and selectivity, particularly against CDK9. acs.orgnih.gov For example, the introduction of a carbonitrile group at this position was found to maintain high potency. acs.orgnih.gov Conversely, substitutions with a protic or hydrogen bond donating function at the C5-position were shown to be detrimental to the biological activity. nih.gov

The nature of the substituent on the aniline ring at the C2-position of the pyrimidine also plays a critical role in the inhibitory activity. The presence of groups capable of forming hydrogen bonds or participating in other favorable interactions can significantly enhance potency.

The following table summarizes the structure-activity relationships for a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines as CDK inhibitors, which can inform ligand-based design strategies for related scaffolds.

| Compound ID | R' (C5-pyrimidine) | R (aniline) | CDK9 Ki (nM) | CDK1 Ki (nM) | CDK2 Ki (nM) | Antiproliferative GI50 (µM) (HCT-116) |

| Ia | H | m-NO₂ | 2 | 1 | 6 | 0.049 |

| 12a | CN | m-NO₂ | 2 | 1 | 4 | 0.019 |

| 12e | F | m-SO₂NH₂ | 3 | 4 | 7 | < 0.01 |

| 12f | Cl | m-SO₂NH₂ | 10 | 14 | 22 | 0.032 |

Data sourced from studies on 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. acs.orgnih.gov

These findings underscore the importance of systematic structural modifications in optimizing the biological activity of pyrimidine-thiazole scaffolds. Ligand-based drug design strategies for this compound would similarly benefit from the synthesis and biological evaluation of a library of derivatives with diverse substitutions on both the pyrimidine and thiazole rings to establish a comprehensive SAR.

Lead Optimization and Future Directions in Drug Discovery for 5 Pyrimidin 2 Yl Thiazole Derivatives

Identification and Characterization of Promising Lead Compounds within the Series

The discovery of lead compounds is a critical step in drug development. Within the 5-(pyrimidin-2-yl)thiazole series, several derivatives have been identified as potent inhibitors of key biological targets, primarily protein kinases, which are crucial in cancer cell signaling pathways.

One significant series of lead compounds is the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, which have been identified as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Mnk-mediated phosphorylation is vital for tumor development, making it a valuable target for anticancer therapies. nih.gov

Another extensively studied class is the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which have shown potent activity as Aurora kinase inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors. nih.govacs.orgnih.gov CDKs, particularly CDK9, are key regulators of the cell cycle and transcription; their inhibition can halt cancer cell proliferation and induce apoptosis. nih.govacs.org Structure-activity relationship (SAR) studies have led to the identification of highly potent and selective inhibitors within this class. For instance, compound 12u emerged as a highly selective CDK9 inhibitor with a nanomolar inhibitory constant (Kᵢ). nih.gov

Below is a table summarizing promising lead compounds from this series and their characterized biological activity.

| Compound ID | Target Kinase | Biological Activity (IC₅₀ / Kᵢ) | Cellular Activity (GI₅₀) | Reference |

| 12u | CDK9/cyclin T1 | Kᵢ = 4 nM | 0.23 μM (MV4-11 cells) | nih.gov |

| 12a | CDK9/cyclin T1 | Kᵢ = 1 nM | Not specified | acs.org |

| Ia | Pan-CDK inhibitor | Kᵢ = 1-6 nM (CDK9, CDK1, CDK2) | Not specified | acs.org |

| Compound 58 | CDK4 | IC₅₀ = 2 nM | 0.05 μM (MOLM-13 cells) | nih.gov |

| Compound 69 | CDK4/6 | IC₅₀ = 1 nM (CDK4), 4 nM (CDK6) | 0.04 μM (MOLM-13 cells) | nih.gov |

Strategies for Enhancing Biological Potency and Selectivity Through Chemical Modification

Once a lead compound is identified, medicinal chemists employ various strategies to modify its structure to enhance biological potency and selectivity for the intended target. For the this compound scaffold, SAR studies have provided crucial insights into which molecular modifications are most effective.

Key strategies include:

Substitution at the Pyrimidine (B1678525) Core : Modifications at the C5-position of the pyrimidine ring have proven critical for modulating kinase selectivity. nih.govacs.org For example, substituting the hydrogen at the C5-position with a carbonitrile group in certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives was shown to be important for achieving high potency and selectivity for CDK9 over other CDKs like CDK2. nih.gov

Modification of the Phenylamino (B1219803) Group : The aniline (B41778) moiety offers a versatile point for modification. Introducing bulky substituents can create more specific interactions within the ATP-binding pocket of the target kinase. For example, replacing a m-sulfonamide group with a larger 1-(piperazin-1-yl)ethanone not only maintained CDK9 potency but also increased selectivity over CDK2 by approximately 10-fold. nih.gov

Introduction of Fluorine Atoms : Incorporating fluorine or trifluoromethyl groups is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability. mdpi.com In one study, the introduction of a trifluoromethyl group into the 5-position of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold was explored to enhance the drug-like properties of potential anticancer agents. mdpi.com

Hybrid Molecule Design : Creating hybrid molecules by linking the thiazole-pyrimidine core to other pharmacologically active moieties is another effective approach. This has been explored by synthesizing pyrimidine/thiazole (B1198619) hybrids designed to act as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), aiming for potent anti-inflammatory effects with reduced cardiotoxicity. nih.gov Similarly, linking the scaffold to a 3,4,5-trimethoxyphenyl (TMP) thiazole moiety has been investigated for antiproliferative activity. mdpi.com

These chemical modifications allow for the fine-tuning of the molecule's interaction with its biological target, leading to improved efficacy and a better selectivity profile, which is crucial for minimizing off-target effects.

Development of Thiazole-Pyrimidine Scaffolds as Therapeutically Relevant Agents

The thiazole-pyrimidine scaffold is recognized for its broad therapeutic potential, stemming from its structural similarity to purines, which are fundamental components of nucleic acids. researchgate.net This bioisosteric relationship allows derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.netresearchgate.net

The development of these scaffolds has yielded agents with potential applications in several therapeutic areas:

Anticancer Agents : This is the most extensively researched area for thiazole-pyrimidine derivatives. eurekaselect.com They have been developed as inhibitors of various kinases crucial for cancer progression, including CDKs, Mnks, Aurora kinases, and EGFR/HER2. nih.govnih.govnih.govmdpi.com

Antimicrobial Agents : The scaffold has demonstrated significant potential in developing new antimicrobial drugs. researchgate.netresearchgate.net Certain thiazole derivatives linked to pyrimidine have shown dual anticancer and antimicrobial activities. consensus.app